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Compound of Interest

Compound Name: Sebaloxavir marboxil

Cat. No.: B12428335 Get Quote

Sebaloxavir marboxil, also known as baloxavir marboxil and marketed under the trade name

Xofluza, represents a first-in-class antiviral agent for the treatment of influenza A and B viruses.

Its novel mechanism of action, targeting the cap-dependent endonuclease of the viral

polymerase, distinguishes it from previously approved neuraminidase inhibitors. This technical

guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and

clinical development of Sebaloxavir marboxil, intended for researchers, scientists, and drug

development professionals.

Discovery and Development
Sebaloxavir marboxil was discovered by Shionogi & Co., Ltd. in Japan. The discovery

process involved a medicinal chemistry campaign that screened metal-chelating compounds

for their ability to inhibit the cap-dependent endonuclease (CEN) activity of the influenza virus

polymerase.[1] This effort led to the identification of baloxavir acid (BXA), the active metabolite

of Sebaloxavir marboxil.[1] However, baloxavir acid exhibited low oral bioavailability due to its

hydrophilic nature.[1] To address this, a prodrug strategy was employed, resulting in the

development of Sebaloxavir marboxil (S-033188), which is efficiently absorbed and rapidly

hydrolyzed in vivo to release the active baloxavir acid (S-033447).[2] Shionogi later partnered

with Roche for the global development and commercialization of the drug.[3]

Mechanism of Action: Inhibition of Cap-Snatching
Sebaloxavir marboxil's antiviral activity stems from its active metabolite, baloxavir acid, which

selectively inhibits the polymerase acidic (PA) protein, a key component of the influenza virus's
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RNA polymerase complex.[4][5] Specifically, baloxavir acid targets the cap-dependent

endonuclease activity of the PA subunit.[4][5]

The influenza virus utilizes a unique mechanism known as "cap-snatching" to initiate the

transcription of its genome.[2][6] The viral RNA polymerase binds to the 5' cap of host cell pre-

messenger RNAs (mRNAs) and cleaves a short, capped RNA fragment. This fragment is then

used as a primer to initiate the synthesis of viral mRNAs.[2][6]

Baloxavir acid potently inhibits this cap-snatching process by chelating the two divalent metal

ions (typically magnesium or manganese) in the active site of the PA endonuclease.[1][5] This

action prevents the cleavage of host mRNAs, thereby depriving the virus of the primers

necessary for viral mRNA synthesis and subsequent protein production, ultimately halting viral

replication.[2][5]
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Figure 1. Mechanism of action of Sebaloxavir marboxil.

Chemical Synthesis
The synthesis of Sebaloxavir marboxil is a complex, multi-step process. Several synthetic

routes have been developed, with a key challenge being the stereoselective construction of the

chiral center in the tricyclic triazinanone core. Early syntheses often relied on the optical
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resolution of a racemic mixture, which is inherently inefficient as it results in the loss of nearly

half of the material.[7]

More recent and efficient methods employ stereoselective synthesis. One such approach

utilizes the readily available amino acid L-serine to establish the desired stereochemistry.[7]

The synthesis can be broadly divided into the preparation of two key fragments: a chiral tricyclic

triazinanone core and a dibenzothiepine moiety, which are then coupled.

Representative Synthetic Scheme:
A simplified, representative synthetic pathway is outlined below. This pathway is a composite of

information from various sources and illustrates the key transformations.
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Figure 2. Simplified logical flow of Sebaloxavir marboxil synthesis.
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Experimental Protocol for Racemic Baloxavir Synthesis:
One published method for the synthesis of racemic baloxavir, an intermediate to Sebaloxavir
marboxil, involves a microwave-assisted, solid acid-catalyzed reaction.[8]

Condensation: A 100 mL microwave reactor is charged with 7,8-difluoro-6,11-

dihydrodibenzo[b,e]thiepin-11-ol (Compound 1, 2.64 g, 10 mmol), 7-(benzyloxy)-3,4,12,12a-

tetrahydro-1H-[9][10]oxazino[3,4-c]pyrido[2,1-f][9][10][11]triazine-6,8-dione (Compound 2,

3.27 g, 10 mmol), and a sulfonic acid resin solid acid catalyst (HND-580, 0.132 g).[8]

Reaction: A 50 wt% solution of 1-propyl phosphoric anhydride in ethyl acetate (20 mL) is

added. The mixture is irradiated in the microwave reactor for 30 minutes at 150 °C.[8]

Debenzylation: Following the condensation, the benzyl group is removed, often without

purification of the intermediate, under microwave irradiation to yield racemic baloxavir.[8]

This method reports a total yield of 78% over the two steps.[8]

Prodrug Formation: The final step involves the esterification of baloxavir acid with

chloromethyl methyl carbonate to yield Sebaloxavir marboxil.[12]

Pharmacokinetics
Sebaloxavir marboxil is a prodrug that is rapidly and extensively converted to its active

metabolite, baloxavir acid.[4][9]
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Parameter Value Reference

Time to Peak Plasma

Concentration (Tmax) of

Baloxavir Acid

3.5 - 4.0 hours [9][11]

Terminal Elimination Half-Life

of Baloxavir Acid
49 - 98.3 hours [9][11]

Protein Binding of Baloxavir

Acid
92.9% - 93.9%

Metabolism

Primarily by UGT1A3 to a

glucuronide conjugate; minor

pathway via CYP3A4.

[10]

Excretion

Primarily in feces (80.1%), with

a smaller portion in urine

(14.7%).

Effect of Food

Co-administration with food

decreases the AUC of

baloxavir acid by

approximately 40%.

[4][11]

Table 1: Pharmacokinetic Properties of Sebaloxavir Marboxil and its Active Metabolite,

Baloxavir Acid.

Clinical Efficacy
Phase III clinical trials have demonstrated the efficacy of a single oral dose of Sebaloxavir
marboxil in treating acute, uncomplicated influenza in both otherwise healthy individuals and

those at high risk for complications.
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Endpoint
Sebaloxavir
Marboxil

Placebo Oseltamivir Reference

Median Time to

Alleviation of

Symptoms

(Otherwise

Healthy)

53.7 hours 80.2 hours -

Median Time to

Alleviation of

Signs and

Symptoms

(Children 1-<12

years)

138.1 hours - 150.0 hours [13]

Median Time to

Cessation of

Viral Shedding

(Otherwise

Healthy)

24 hours 96 hours 72 hours

Median Time to

Cessation of

Viral Shedding

(Children <1

year)

24.5 hours - - [14]

Table 2: Key Efficacy Endpoints from Phase III Clinical Trials.

Experimental Protocol: Representative Phase III Clinical
Trial (miniSTONE-2)
The miniSTONE-2 trial was a randomized, double-blind, active-controlled study designed to

evaluate the safety and efficacy of Sebaloxavir marboxil in children aged 1 to less than 12

years with influenza-like illness.[13]
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Patient Population: Otherwise healthy children aged 1 to <12 years with an influenza-like

illness, fever, and at least one respiratory symptom, with symptom onset within 48 hours of

randomization.[13]

Randomization: Patients were randomized in a 2:1 ratio to receive either a single oral dose

of Sebaloxavir marboxil or oral oseltamivir twice daily for 5 days.[13]

Primary Endpoint: The primary endpoint was the incidence, severity, and timing of adverse

events.[13]

Secondary Endpoints: Efficacy was a secondary endpoint, which included the time to

alleviation of signs and symptoms of influenza.[13]

Data Collection: Safety and efficacy data were collected through scheduled visits and daily

assessments by parents/caregivers. Nasopharyngeal swabs were collected to confirm

influenza infection and assess viral shedding.[13]
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Figure 3. Representative workflow of a Phase III clinical trial.

In Vitro Antiviral Activity
Baloxavir acid has demonstrated potent in vitro activity against a wide range of influenza A and

B viruses, including strains resistant to neuraminidase inhibitors.
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Virus Type/Subtype Mean IC50 / EC50 (nM) Reference

Influenza A (in CEN assay) 1.4 - 3.1 nM [15]

Influenza B (in CEN assay) 4.5 - 8.9 nM [15]

Influenza A(H1N1)pdm09 0.7 ± 0.5 nM [7]

Influenza A(H3N2) 1.2 ± 0.6 nM [7]

Influenza B (Victoria lineage) 7.2 ± 3.5 nM [7]

Influenza B (Yamagata

lineage)
5.8 ± 4.5 nM [7]

H5 HPAIVs (EC90) 0.7 - 1.6 nmol/L [16]

Table 3: In Vitro Antiviral Activity of Baloxavir Acid.

Conclusion
Sebaloxavir marboxil is a significant advancement in the treatment of influenza, offering a

novel mechanism of action and the convenience of a single-dose regimen. Its discovery

through targeted screening and subsequent optimization via a prodrug strategy highlights a

successful modern drug development campaign. The chemical synthesis has evolved towards

more efficient stereoselective methods, and extensive clinical trials have established its safety

and efficacy profile. As a potent inhibitor of the viral cap-dependent endonuclease, Sebaloxavir
marboxil provides a valuable therapeutic option for clinicians and patients in the management

of seasonal influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-baloxavir-marboxil
https://www.chemicalbook.com/article/introduction-to-the-synthesis-method-of-baloxavir-marboxil.htm
https://www.chemicalbook.com/article/introduction-to-the-synthesis-method-of-baloxavir-marboxil.htm
https://pubmed.ncbi.nlm.nih.gov/30288682/
https://pubmed.ncbi.nlm.nih.gov/30288682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8065212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8065212/
https://www.quora.com/What-is-the-mechanism-of-action-of-baloxavir-marboxil
https://www.biorxiv.org/content/10.1101/498766v1.full.pdf
https://www.mdpi.com/2073-4352/12/7/891
https://www.mdpi.com/2073-4352/12/7/891
https://pmc.ncbi.nlm.nih.gov/articles/PMC8841484/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8841484/
https://journals.asm.org/doi/10.1128/aac.00119-20
https://pmc.ncbi.nlm.nih.gov/articles/PMC6267547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6267547/
https://www.researchgate.net/publication/363774603_Baloxavir_Marboxil_Xofluza_A_Cap-Dependent_Endonuclease_Inhibitor_for_Treating_Influenza
https://www.researchgate.net/publication/342060487_Baloxavir_Marboxil_Single-dose_Treatment_in_Influenza-infected_Children_A_Randomized_Double-blind_Active_Controlled_Phase_3_Safety_and_Efficacy_Trial_miniSTONE-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC12150789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12150789/
https://www.researchgate.net/figure/Chemical-structures-of-baloxavir-acid-active-form-and-baloxavir-marboxil-prodrug-form_fig1_328246982
https://www.mdpi.com/1999-4915/14/1/111
https://www.benchchem.com/product/b12428335#sebaloxavir-marboxil-discovery-and-synthesis-process
https://www.benchchem.com/product/b12428335#sebaloxavir-marboxil-discovery-and-synthesis-process
https://www.benchchem.com/product/b12428335#sebaloxavir-marboxil-discovery-and-synthesis-process
https://www.benchchem.com/product/b12428335#sebaloxavir-marboxil-discovery-and-synthesis-process
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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